molecular formula C22H22N2O B6092296 N-(1,3,3-triphenylpropyl)urea

N-(1,3,3-triphenylpropyl)urea

Cat. No.: B6092296
M. Wt: 330.4 g/mol
InChI Key: DIWQJEIQQVUVFH-UHFFFAOYSA-N
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Description

N-(1,3,3-Triphenylpropyl)urea is a urea derivative characterized by a propyl backbone substituted with three phenyl groups at the 1, 3, and 3 positions. The urea moiety (-NHCONH-) is linked to the central carbon of the triphenylpropyl chain. This structural motif confers unique steric and electronic properties, distinguishing it from simpler alkyl or aryl-substituted ureas.

Properties

IUPAC Name

1,3,3-triphenylpropylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c23-22(25)24-21(19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20-21H,16H2,(H3,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWQJEIQQVUVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)NC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Urea-Based Agrochemicals

Urea derivatives are widely used in agrochemicals. For example:

  • Fenuron (N,N-dimethyl-N'-phenylurea) : A herbicide with a dimethylamine and phenyl substituent .
  • Isoproturon (N,N-dimethyl-N'-(4-(1-methylethyl)phenyl)urea) : A systemic herbicide with an isopropylphenyl group .

Key Differences :

  • Substituent Bulk: N-(1,3,3-Triphenylpropyl)urea’s triphenylpropyl group introduces significant steric hindrance compared to the smaller dimethyl or isopropyl groups in fenuron and isoproturon.
  • Lipophilicity : The three phenyl groups enhance lipophilicity, which could improve membrane permeability in biological systems but reduce aqueous solubility.

Comparison with Diisopropyl-Substituted Ureas

3-(3-Chlorophenyl)-1,1-diisopropylurea ():

  • Structure : Features a chlorophenyl group and two isopropyl substituents on the urea nitrogen.
  • Molecular Formula : C₁₃H₁₉ClN₂O (average mass: 254.76 g/mol).

Key Differences :

  • Electronic Effects : The electron-withdrawing chloro group in 3-(3-chlorophenyl)-1,1-diisopropylurea contrasts with the electron-rich phenyl groups in this compound. This difference could influence reactivity in nucleophilic substitution or hydrogen-bonding interactions.

Key Differences :

  • Synthetic Complexity : this compound’s synthesis likely requires multi-step functionalization of the propyl chain, contrasting with the straightforward coupling in Product 13.
  • Electronic Modulation : The methoxy group in Product 14 enhances electron density on the aryl ring, whereas the triphenylpropyl group in the target compound may prioritize steric stabilization over electronic effects.

Pharmacological Analogues

Cannabinoid Inverse Agonists ():

  • SR144528 : Contains a bicycloheptane and chlorophenylpyrazole moiety.
  • Sch225336 : Features bis-sulfone and methoxyphenyl groups.

Key Differences :

  • Receptor Selectivity: The triphenylpropyl group in this compound may interact differently with cannabinoid receptors compared to the sulfonyl or pyrazole groups in SR144528 and Sch225334. Steric bulk could limit binding to specific receptor subtypes.
  • Pharmacokinetics : Increased lipophilicity may prolong half-life but hinder solubility in aqueous biological matrices.

Physicochemical Properties (Inferred from Analogues)

Property This compound (Inferred) 3-(3-Chlorophenyl)-1,1-diisopropylurea Fenuron
Molecular Weight ~400–450 g/mol 254.76 g/mol 164.20 g/mol
Melting Point Likely >200°C (due to aromatic stacking) Not reported 133–135°C
Solubility Low aqueous solubility Moderate in organic solvents High in water
Lipophilicity (LogP) High (~5–6) ~3.5 ~1.8

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